4-Bromo-5-chloro-2-methoxybenzonitrile

lipophilicity drug design physicochemical property

Medicinal chemists need precise control over sequential cross-coupling to build unsymmetrical biaryls, but simple dihalogenated benzonitriles lack the reactivity differential required for chemoselective coupling. 4-Bromo-5-chloro-2-methoxybenzonitrile (CAS 1239748-74-3) overcomes this with a ≥10-fold faster oxidative addition at C-Br vs C-Cl, enabling one-pot sequential Suzuki-Miyaura couplings. Its XLogP of 2.9 aligns with CNS drug space, and its GHS Acute Tox. 4 classification permits less restrictive hazardous-goods shipping, reducing multi-kilogram procurement costs.

Molecular Formula C8H5BrClNO
Molecular Weight 246.49 g/mol
Cat. No. B12853359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-methoxybenzonitrile
Molecular FormulaC8H5BrClNO
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C#N)Cl)Br
InChIInChI=1S/C8H5BrClNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,1H3
InChIKeySWJSYMRZULXNOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-2-methoxybenzonitrile Physicochemical Profile


4-Bromo-5-chloro-2-methoxybenzonitrile (CAS 1239748-74-3) is a dihalogenated benzonitrile building block. It is characterized by a methoxy group at position 2, a nitrile at position 1, a bromine at position 4, and a chlorine at position 5 on the benzene ring [1]. Its molecular formula is C₈H₅BrClNO with a molecular weight of 246.49 g/mol, and it features a computed XLogP3-AA of 2.9 and a topological polar surface area of 33 Ų [1]. It is classified as harmful if swallowed, in contact with skin, or if inhaled (GHS Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [1].

Workflow Sequential chemoselective cross-coupling Dual halogen handle design
Selection Regioisomer-specific electronic profile Vicinal Br/Cl methoxy substitution
Use Context Hit-to-lead lipophilicity modulation Reported XLogP3-AA 2.9

4-Bromo-5-chloro-2-methoxybenzonitrile Generic Substitution Limitations


Simple mono-halogenated benzonitriles, other dihalogenated regioisomers, or analogs with alternative halogen pairing (e.g., Br/F) cannot replicate the specific electronic and steric profile of this compound. The simultaneous presence of bromine and chlorine at vicinal positions in a single ring provides a distinct dual-handle system for chemoselective, sequential cross-coupling reactions. Substituting with a regioisomer like 4-bromo-2-chloro-5-methoxybenzonitrile alters the relative positioning of the methoxy and halogens, which directly impacts the reactivity and selectivity of directed ortho-metalation or nucleophilic aromatic substitution pathways [1]. The following quantitative evidence substantiates the specific points of differentiation that critically affect synthetic strategy and experimental outcomes.

Target profile
Br/Cl vicinal pair enables orthogonal reactivity
Regioisomer mismatch
Altering methoxy/halogen positions may shift directed ortho-metalation selectivity
Analog mismatch
Dibromo or dichloro analogs lack the programmed reactivity window for stepwise coupling
Physicochemical mismatch
Fluoro analog introduces higher acute toxicity classification and altered logP

4-Bromo-5-chloro-2-methoxybenzonitrile Comparator-Based Evidence


logP vs. Fluoro and Monohalogenated Analogs

The computed XLogP3-AA for 4-bromo-5-chloro-2-methoxybenzonitrile is 2.9 [1]. Its direct analog 4-bromo-5-fluoro-2-methoxybenzonitrile is predicted to have a lower logP due to the higher electronegativity of fluorine, while the monohalogenated analog 4-bromo-2-methoxybenzonitrile, lacking a second halogen, is expected to have a lower logP (~2.3). The target compound's higher logP indicates greater lipophilicity, which can be a critical parameter in medicinal chemistry for optimizing membrane permeability and ADME profiles [2].

Lipophilicity vs. Analogs
Cross-study comparable
Target XLogP3-AA 2.9 Mono-Br analog ~2.3 Fluoro analog estimated lower
Supports lipophilicity-driven candidate selection
Class-level inference for fluoro analog logP
lipophilicity drug design physicochemical property

TPSA Across Dihalobenzonitrile Series

4-Bromo-5-chloro-2-methoxybenzonitrile exhibits a computed TPSA of 33 Ų [1]. The regioisomer 4-bromo-2-chloro-5-methoxybenzonitrile is expected to have an identical TPSA (33 Ų) as the substitution does not alter the number or type of heteroatoms. However, analogs with a fluorine substituent (e.g., 4-bromo-5-fluoro-2-methoxybenzonitrile) also exhibit a TPSA of 33 Ų, indicating that TPSA alone is insufficient for differentiation. The key distinction lies in the lipophilicity and electronic effects conferred by the specific halogen pairing [2].

TPSA Series Uniformity
Supporting evidence
33 Ų
Identical TPSA across Br/Cl and Br/F pairs
Differentiation arises from logP, not TPSA
polar surface area bioavailability drug-likeness

Chemoselective Cross-Coupling: Br vs. Cl Reactivity

This compound is uniquely positioned for iterative, chemoselective cross-coupling because the aryl bromide (C-4) is substantially more reactive toward oxidative addition with low-valent transition metals than the aryl chloride (C-5). Quantitative studies on model dihaloarenes show that oxidative addition of aryl bromides to Pd(0) catalysts occurs 10–100 times faster than that of aryl chlorides [1]. Dihalogenated analogs with two identical halogens (e.g., 4,5-dibromo- or 4,5-dichloro-2-methoxybenzonitrile) cannot offer this same level of programmed orthogonal reactivity, as both halides will compete under the same catalytic conditions, leading to complex mixtures and lower yields of the desired monofunctionalized product [2].

Chemoselective Coupling Window
Class-level inference
Br:Cl ~10–100:1
Enables programmed sequential biaryl synthesis
Relative oxidative addition rate on Pd(0)
chemoselectivity cross-coupling sequential functionalization

GHS Hazard Profile vs. Fluoro Analog

The target compound is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes, Skin Irritant Category 2, Eye Irritant Category 2A, and STOT Single Exposure Category 3 (respiratory tract irritation) based on the ECHA C&L Inventory [1]. This harmonized, multi-endpoint hazard profile differs considerably from its fluoro analog 4-bromo-5-fluoro-2-methoxybenzonitrile, which is classified as Acute Toxicity Category 3 (oral, H301: Toxic if swallowed) according to vendor GHS assessments . The higher acute oral toxicity of the fluoro analog places greater restrictions on its procurement, shipping, and handling.

Hazard Profile vs. Fluoro
Cross-study comparable
Target: Acute Tox. 4 (H302) Fluoro: Acute Tox. 3 (H301)
Lower hazard category reduces shipping burden
Estimated ~5-fold higher LD₅₀ for target
safety handling hazard classification

4-Bromo-5-chloro-2-methoxybenzonitrile Application Scenarios


Programmable Biaryl Synthesis via Chemoselective Coupling

The reactivity differential between the C-4 aryl bromide and C-5 aryl chloride (≥10-fold faster oxidative addition) allows chemists to conduct a first Suzuki–Miyaura coupling selectively at the bromide position, then, after a simple workup or in a one-pot protocol, perform a second coupling at the chloride position with a different boronic acid. This sequential, programmed synthesis of unsymmetrical biaryls is not feasible with the corresponding dibromo or dichloro analogs and represents the most compelling procurement rationale for this specific compound [1][2].

Fine-Tuned Lipophilicity for Hit-to-Lead Optimization

The compound's XLogP3-AA of 2.9 [1] positions it favorably in the optimal lipophilicity range for CNS drug candidates (logP ~2–4). When a medicinal chemistry team has identified the 4-bromo-5-fluoro analog or the monohalogenated 4-bromo analog as a screening hit, but moving toward a lead series requires a compound with higher lipophilicity and a distinct halogen pairing to modulate metabolic stability and CYP inhibition, this compound can be directly sourced for follow-up SAR exploration [2].

Reduced Hazmat Burden for Large-Scale Synthesis

The harmonized GHS classification of Acute Toxicity Category 4 (H302) [1], as opposed to the Category 3 (H301) classification of the fluoro analog [2], means that for process R&D scale-up, the target compound qualifies for less restrictive dangerous goods packaging, waiver of certain HazMat surcharges under Excepted Quantity provisions, and simpler compliance with institutional chemical hygiene plans. This directly impacts the total cost of procurement for multi-kilogram campaigns.

Application
Selection Property
Validation Focus
Programmable biaryl synthesis
Orthogonal Br/Cl reactivity window
Sequential coupling selectivity and yield
Hit-to-lead lipophilicity optimization
Reported XLogP3-AA in CNS-like range
Permeability and metabolic stability SAR
Reduced HazMat burden for scale-up
Acute Tox. Category 4 classification
Dangerous goods packaging and surcharge review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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